4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

KATP channel opener vascular smooth muscle tissue selectivity

4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1, molecular formula C₁₃H₁₁N₃O₃S, MW 289.31 g/mol) is a heterocyclic compound belonging to the pyridothiadiazine 1,1-dioxide class. It is the pyrido[2,3-e] positional isomer of the well-characterized Torasemide EP Impurity A / USP Related Compound E (CAS 72810-61-8), which bears the pyrido[4,3-e] ring fusion.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31
CAS No. 1707392-15-1
Cat. No. B2452185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS1707392-15-1
Molecular FormulaC13H11N3O3S
Molecular Weight289.31
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
InChIInChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
InChIKeyTXUISCBNIVDFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1): Structural Identity and Procurement Relevance


4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1, molecular formula C₁₃H₁₁N₃O₃S, MW 289.31 g/mol) is a heterocyclic compound belonging to the pyridothiadiazine 1,1-dioxide class [1]. It is the pyrido[2,3-e] positional isomer of the well-characterized Torasemide EP Impurity A / USP Related Compound E (CAS 72810-61-8), which bears the pyrido[4,3-e] ring fusion . This positional isomerism—the location of the nitrogen atom within the fused pyridine ring—is not a trivial structural nuance; it fundamentally alters the compound's pharmacological profile, tissue selectivity, and regulatory identity [2]. The compound is commercially available from multiple suppliers at purities ranging from ≥97% to ≥98% (NLT) and is primarily used as a research reference material, a synthetic intermediate, and a tool compound for pharmacological studies involving the pyridothiadiazine scaffold .

Why Torasemide EP Impurity A (CAS 72810-61-8) Cannot Substitute for 4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1)


The two positional isomers—CAS 1707392-15-1 (pyrido[2,3-e]) and CAS 72810-61-8 (pyrido[4,3-e])—share an identical molecular formula (C₁₃H₁₁N₃O₃S) and molecular weight (289.31 g/mol) but differ in the position of the pyridine nitrogen atom within the fused ring system [1]. This single-atom positional shift produces two chemically distinct entities with different InChI Keys, chromatographic retention times, and—most critically—divergent pharmacological profiles [2]. Pharmacological studies on the broader pyridothiadiazine 1,1-dioxide class have demonstrated that the [2,3-e] series exhibits vasorelaxant KATP channel opener activity with poor pancreatic B-cell effects, whereas the [4,3-e] series potently inhibits insulin release from pancreatic tissue [2]. Furthermore, the [4,3-e] isomer (CAS 72810-61-8) is the official pharmacopoeial reference standard designated as Torasemide EP Impurity A and USP Related Compound E, while the [2,3-e] isomer (CAS 1707392-15-1) is not recognized in any major pharmacopoeia for this purpose . Generic substitution between these isomers in analytical method development, impurity profiling, or pharmacological screening will yield incorrect identification, invalid analytical results, and misleading biological data. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1)


Positional Isomerism Drives Opposite Tissue Selectivity in KATP Channel Modulation

The pyrido[2,3-e] scaffold (to which CAS 1707392-15-1 belongs) exhibits a pharmacological profile opposite to that of the pyrido[4,3-e] scaffold. In a systematic structure-activity relationship study, 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides were found to be poorly active on pancreatic B-cells (insulin release inhibition) but exhibited clear vasorelaxant properties on rat aorta rings [1]. In contrast, previously described 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides potently inhibited insulin release with potency exceeding that of diazoxide [1]. The most active [2,3-e] compound (4d, 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide) demonstrated vasodilator potency confirmed by 86Rb efflux measurements and sensitivity to glibenclamide blockade, consistent with a classical KATP channel opener mechanism [1].

KATP channel opener vascular smooth muscle tissue selectivity pyridothiadiazine

Regulatory Identity: Pharmacopoeial Recognition Distinguishes the Two Positional Isomers

CAS 1707392-15-1 (pyrido[2,3-e] isomer) and CAS 72810-61-8 (pyrido[4,3-e] isomer) are unequivocally distinct in regulatory frameworks. CAS 72810-61-8 is officially designated as Torasemide EP Impurity A in the European Pharmacopoeia and as Torsemide USP Related Compound E in the United States Pharmacopeia . It is supplied as a certified reference standard by Sigma-Aldrich (EP) and the USP at a price of approximately USD 948 per 20 mg vial . In the USP Torsemide Tablets monograph, the acceptance criterion for Torsemide Related Compound E is NMT 0.20% to 0.30% [1]. In contrast, CAS 1707392-15-1 is not listed in any major pharmacopoeia as an impurity standard for torasemide . It is commercially available as a research chemical (e.g., Leyan catalog No. 2097003, purity 97%; MolCore catalog No. MC675995, purity NLT 98%) but lacks pharmacopoeial certification .

pharmacopoeial reference standard AND A quality control torasemide impurity

Purity Specifications and Commercial Availability Differentiate Procurement Options

CAS 1707392-15-1 is available from multiple commercial suppliers with documented purity specifications that differ from the official pharmacopoeial impurity standard. MolCore supplies the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . Leyan offers the compound at 97% purity (Product No. 2097003) . The CymitQuimica catalog lists a minimum purity of 95% . For comparison, BOC Sciences lists Torasemide EP Impurity A (CAS 72810-61-8) at ≥95% purity . The higher purity specification (NLT 98%) and ISO-certified quality system offered by MolCore for CAS 1707392-15-1 may provide advantages for applications requiring high-purity reference materials, though this compound lacks pharmacopoeial certification.

purity specification vendor comparison reference material procurement

Physicochemical Property Profile Differentiates the [2,3-e] Isomer from Structurally Related Analogs

Computed physicochemical properties from PubChem provide quantitative descriptors for CAS 1707392-15-1 that differentiate it from closely related analogs [1]. The compound has an XLogP3 of 1.5, indicating moderate lipophilicity, one hydrogen bond donor (the sulfonamide NH), and four hydrogen bond acceptors (the sulfonyl oxygens, carbonyl oxygen, and pyridine nitrogen) [1]. Its rotatable bond count is 1 (the m-tolyl substituent), and the topological polar surface area (TPSA) is 75.8 Ų [1]. These properties distinguish it from the 3,4-dihydro analog Torsemide Impurity F (CAS 947327-54-0), which lacks the 3-oxo group and has different hydrogen bonding capacity, and from Torasemide (CAS 56211-40-6), which has an XLogP3 of approximately 2.5 and a larger rotatable bond count due to the sulfonylurea side chain [1].

physicochemical properties XLogP hydrogen bonding drug-likeness

Oxidation State at Position 3 Distinguishes the 3-Oxo Series from 3,4-Dihydro Pyridothiadiazine Analogs

CAS 1707392-15-1 contains a carbonyl group (3-oxo) at position 3 of the thiadiazine ring, as confirmed by its IUPAC name '4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one' and its SMILES notation showing 'NC2=O' [1]. This oxidation state distinguishes it from the 3,4-dihydro analog series (e.g., Torsemide Impurity F, CAS 947327-54-0, which is 4-(m-tolyl)-3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide) and from the fully aromatic 4H-pyridothiadiazine 1,1-dioxides . The 3-oxo group introduces a second electrophilic center (in addition to the sulfonyl group), alters the ring geometry from tetrahedral (sp³ at C3 in dihydro analogs) to trigonal planar (sp²), and adds an additional hydrogen bond acceptor site [1]. This structural feature has implications for both chemical reactivity (the carbonyl is susceptible to nucleophilic attack) and biological target engagement (the carbonyl oxygen can participate in key hydrogen bonding interactions with target proteins) [1].

oxidation state 3-oxo dihydro analog chemical stability

Class-Level Anti-Inflammatory and Analgesic Activity of the Pyrido[2,3-e] Scaffold

The foundational study by Kotovskaya et al. (1979) established that the pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide scaffold possesses distinct pharmacological activity [1]. Specifically, pyrido[2,3-e]-4-methyl-1,2,4-thiadiazine-1,1-dioxide exhibited anti-inflammatory and analgesic activity comparable to that of the reference drugs phenylbutazone (a non-steroidal anti-inflammatory drug) and amidopyrine (an analgesic and antipyretic) in standard rodent models [1]. The unsubstituted pyrido[2,3-e]-1,2,4-thiadiazine-1,1-dioxide showed moderate anti-inflammatory and analgesic effects, while 3-substituted derivatives exhibited primarily analgesic activity [1]. All tested compounds demonstrated low toxicity in white mice and white rats [1]. Although this study did not include the specific 4-(3-methylphenyl)-3-oxo derivative (CAS 1707392-15-1), it establishes the pyrido[2,3-e] scaffold as a validated pharmacophore for anti-inflammatory and analgesic drug discovery.

anti-inflammatory analgesic pyrido[2,3-e] scaffold phenylbutazone comparison

Recommended Application Scenarios for 4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1707392-15-1)


Vascular KATP Channel Pharmacology Research

Investigators studying vascular smooth muscle KATP channel modulation should select CAS 1707392-15-1 (or its N4-substituted analogs) as a representative of the pyrido[2,3-e] scaffold, which exhibits vasorelaxant properties with minimal pancreatic B-cell interference. This tissue selectivity profile, documented by Pirotte et al. (2000) [1], is opposite to that of the pyrido[4,3-e] series and makes the [2,3-e] isomer the appropriate choice for cardiovascular pharmacology studies targeting vascular KATP channels. The compound can serve as a reference ligand for competitive binding assays or as a starting scaffold for structure-activity relationship expansion.

Aldose Reductase Inhibitor Lead Optimization

The pyrido[2,3-e]-[1,2,4]-thiadiazine 1,1-dioxide core—of which CAS 1707392-15-1 is a representative N4-(3-methylphenyl) derivative—has been validated as a potent aldose reductase (ALR2) inhibitory scaffold by Chen et al. (2011), with optimized N2-benzyl N4-acetic acid derivatives achieving IC50 values as low as 0.038 μM [2]. For medicinal chemistry programs targeting diabetic complications, CAS 1707392-15-1 provides the correct ring fusion isomer (pyrido[2,3-e]) required for ALR2 binding, and the 3-oxo group serves as a critical hydrogen bond acceptor in the inhibitor-enzyme interaction. Procurement of this specific isomer ensures the correct spatial orientation of substituents for structure-based drug design.

Analytical Method Development and Isomer-Specific Chromatographic Resolution

CAS 1707392-15-1 (pyrido[2,3-e] isomer) and CAS 72810-61-8 (pyrido[4,3-e] isomer) serve as a critical isomeric pair for developing and validating HPLC/UPLC methods capable of resolving positional isomers of torasemide-related impurities . The RP-UPLC method validated for torsemide tablet impurity determination (Zorbax SB-C18, 50 × 4.6 mm, 1.8 μm, binary gradient, detection at 288 nm) achieved adequate separation of all known related impurities with linearity demonstrated from 0.025% to 1.0% relative to drug concentration (r² > 0.999) [3]. Inclusion of both isomers in method development ensures that the chromatographic system can discriminate between the pharmacopoeially relevant [4,3-e] impurity and the research-grade [2,3-e] isomer, preventing false-positive or false-negative impurity determinations.

Anti-Inflammatory Drug Discovery Based on the Pyrido[2,3-e] Pharmacophore

For programs targeting novel anti-inflammatory agents, the pyrido[2,3-e] scaffold (as distinct from the [4,3-e] isomer) is the validated pharmacophore based on the in vivo pharmacological data from Kotovskaya et al. (1979), which demonstrated anti-inflammatory and analgesic activity comparable to phenylbutazone and amidopyrine [4]. CAS 1707392-15-1, with its 4-(3-methylphenyl) substituent and 3-oxo functionality, represents an advanced intermediate within this scaffold that can be further functionalized at the N2 position or modified at the 4-aryl group to explore structure-activity relationships for anti-inflammatory potency and selectivity.

Quote Request

Request a Quote for 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.